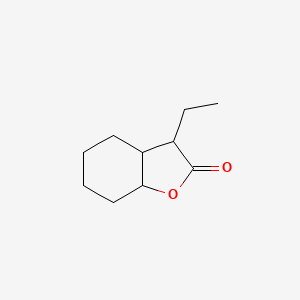![molecular formula C16H29ClN2 B13801316 Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride CAS No. 64346-68-5](/img/structure/B13801316.png)
Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride is a chemical compound with the molecular formula C16H29ClN2 and a molecular weight of 284.87 g/mol . It is a white crystalline solid that is soluble in water and organic solvents . This compound is often used as a cationic component in ionic liquids due to its excellent thermal stability and solubility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride typically involves the reaction of triethylamine with 2-(ethylphenylamino)ethyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield triethyl[2-(hydroxyethyl)amino]ethyl]ammonium chloride .
科学的研究の応用
Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the preparation of ionic liquids, which are employed in various biological assays and experiments.
作用機序
The mechanism of action of Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to changes in membrane permeability and function. It can also interact with enzymes and proteins, affecting their activity and stability .
類似化合物との比較
Similar Compounds
Triethylmethylammonium chloride: Similar in structure but with a methyl group instead of the ethylphenylamino group.
Tetramethylammonium chloride: Contains four methyl groups attached to the nitrogen atom.
Tetraethylammonium chloride: Contains four ethyl groups attached to the nitrogen atom.
Uniqueness
Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride is unique due to the presence of the ethylphenylamino group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to form stable ionic complexes, making it particularly useful in various applications .
特性
CAS番号 |
64346-68-5 |
|---|---|
分子式 |
C16H29ClN2 |
分子量 |
284.9 g/mol |
IUPAC名 |
triethyl-[2-(N-ethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H29N2.ClH/c1-5-17(16-12-10-9-11-13-16)14-15-18(6-2,7-3)8-4;/h9-13H,5-8,14-15H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
RWPLMDVCLOGKGX-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](CC)(CC)CC)C1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
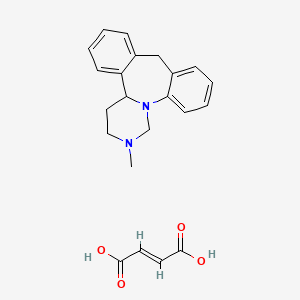
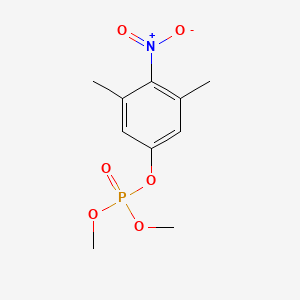
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
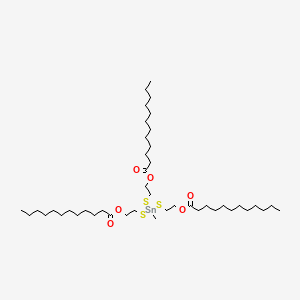
![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
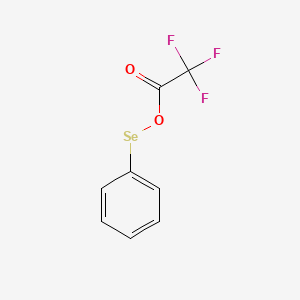
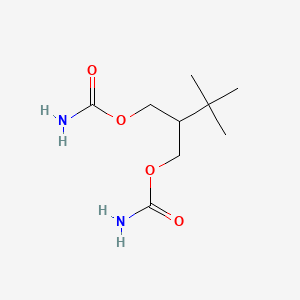
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
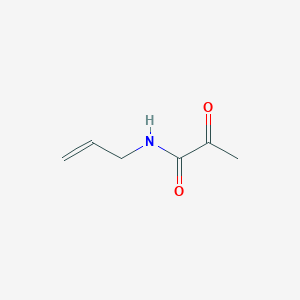

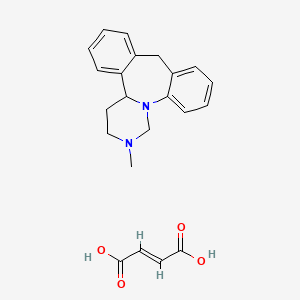
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)
